{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Overview
Description
{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a useful research compound. Its molecular formula is C14H17FN2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This interaction is crucial for the synthesis of 18F-labeled compounds, which are important in biochemical research and medical imaging.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a potassium channel blocking agent , which can alter cellular ion balance and signaling pathways, leading to changes in cellular activities and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with folic acid to produce 18F-labeled folate is an example of its molecular mechanism .
Biological Activity
{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS: 1177333-89-9) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring and a fluorobenzyl group, suggests diverse interactions with biological systems. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.
- Molecular Formula : C14H17FN2
- Molecular Weight : 232.3 g/mol
- Purity : 95%
- IUPAC Name : (1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing their activity. For instance, it acts as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In studies evaluating the inhibitory effects on TYR, compounds structurally related to this compound demonstrated low micromolar IC50 values, indicating potent inhibition .
Compound ID | IC50 (μM) | Remarks |
---|---|---|
9 | 40.43 | Least effective inhibitor |
23 | 0.2 | Strong inhibitor |
25 | 0.4 | Strong inhibitor |
Cellular Effects
In cellular studies, this compound has shown significant effects on cell signaling pathways and gene expression. It has been utilized as a potassium channel blocker, affecting cellular excitability and signaling . Additionally, it influences metabolic pathways by interacting with folic acid derivatives to produce radiolabeled compounds for imaging applications .
The molecular mechanism through which this compound exerts its biological effects involves specific binding interactions with target biomolecules. For example, its interaction with folic acid leads to the formation of 18F-labeled folate, which is useful in positron emission tomography (PET) imaging . The compound's ability to inhibit enzymes like tyrosinase further highlights its potential as a therapeutic agent in conditions related to hyperpigmentation and melanoma.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of compounds similar to this compound. For example:
- Antitumor Activity : A series of pyrrole derivatives were investigated for their ability to inhibit BET bromodomains in cancer cells. One derivative exhibited significant selectivity against BET family proteins and demonstrated efficacy in xenograft models for hematologic malignancies .
- Antibacterial Properties : Related compounds have shown promising antibacterial activity against various strains of bacteria, including MRSA. These compounds not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-10-7-13(8-16)11(2)17(10)9-12-3-5-14(15)6-4-12/h3-7H,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLAGPAABMDFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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